molecular formula C12H14N2O3 B14849378 5-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide

5-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide

Cat. No.: B14849378
M. Wt: 234.25 g/mol
InChI Key: CZZAQQFOSMCACO-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.254 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a dimethylpicolinamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 5-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide involves several steps. One common synthetic route includes the reaction of 3-cyclopropoxy-5-formylpyridine with N,N-dimethylamine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product with high purity.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.

Chemical Reactions Analysis

5-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as triethylamine and palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The formyl group may act as an electrophilic center, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

5-Cyclopropoxy-3-formyl-N,N-dimethylpicolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other compounds.

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

5-cyclopropyloxy-3-formyl-N,N-dimethylpyridine-2-carboxamide

InChI

InChI=1S/C12H14N2O3/c1-14(2)12(16)11-8(7-15)5-10(6-13-11)17-9-3-4-9/h5-7,9H,3-4H2,1-2H3

InChI Key

CZZAQQFOSMCACO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=N1)OC2CC2)C=O

Origin of Product

United States

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